molecular formula C13H11N3OS B1439674 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one CAS No. 1031970-30-5

4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one

Cat. No. B1439674
CAS RN: 1031970-30-5
M. Wt: 257.31 g/mol
InChI Key: QCEKZRXZIMZYNC-UHFFFAOYSA-N
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Description

“4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one” is a chemical compound with the molecular formula C13H11N3OS. It belongs to the class of quinazolinones, which are heterocyclic aromatic compounds .


Synthesis Analysis

The synthesis of quinazolin-4(1H)-ones, including “this compound”, has been widely studied. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .


Molecular Structure Analysis

The molecular structure of quinazolinones includes a benzene ring fused with 2-pyrimidinone (1), 4-pyrimidinone (2) or 2,4-pyrimidinedione (3) ring, and are named as quinazolin-2(1H)-one, quinazolin-4(3H)-one or quinazolin-2,4(1H,3H)-one, respectively .


Chemical Reactions Analysis

Quinazolin-4(1H)-ones can be synthesized via amination and annulation of amidines and benzamides . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 257.31 g/mol. More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antimicrobial and Therapeutic Potential

The quinazoline derivatives, including 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one, have shown promising antimicrobial, analgesic, and anti-inflammatory properties. These compounds, characterized by a quinazoline scaffold, indicate that specific groups like methyl/methoxy in phenyl hydrazine ring and amine, urea, and thiourea substitutions are crucial for these activities. Some derivatives have demonstrated significant activity against microbes, pain, and inflammation, highlighting their potential as a source for developing new therapeutic agents with reduced side effects (Dash, Dash, Laloo, & Medhi, 2017).

Analgesic and Anti-inflammatory Properties

Several studies have synthesized and evaluated the analgesic and anti-inflammatory activities of quinazolin-4(3H)-one derivatives. These studies demonstrate the potential of these compounds as analgesic and anti-inflammatory agents, with some showing comparable or superior efficacy to traditional drugs like diclofenac sodium. The variations in the substituted amino group in the quinazolin-4(3H)-one structure significantly influence these activities (Sheorey, Thangathiruppathy, & Alagarsamy, 2013), (Alagarsamy, Murugesan, & Sheorey, 2008).

Antiviral Evaluation

4-Aminoquinazolin-2-one derivatives have been evaluated for their antiviral properties, specifically as S-adenosyl-L-homocysteine analogs. The synthesis of these nucleoside derivatives follows a meticulous process that involves protecting the amino groups to allow for further chemical reactions, indicating a sophisticated approach towards developing potential antiviral agents (Chien, Chen, Yu, & Chern, 2004).

Future Directions

Quinazolinones have broad applications in the biological, pharmaceutical, and material fields . Therefore, studies on the synthesis of these compounds are widely conducted . Future research may focus on developing more efficient synthesis methods and exploring their potential applications in various fields.

Mechanism of Action

Target of Action

Quinazoline and quinazolinone derivatives, which this compound belongs to, have been reported to exhibit a wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Mode of Action

Nevertheless, quinazolinone derivatives have been found to display various biological activities such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic . The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by quinazolinone derivatives , it can be inferred that this compound may influence a variety of biochemical pathways. The downstream effects would be dependent on the specific pathways affected.

Result of Action

The molecular and cellular effects of 4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one’s action would be dependent on its specific biological activity. As quinazolinone derivatives have been found to exhibit a wide range of biological activities , the effects of this compound could potentially be diverse and significant.

properties

IUPAC Name

4-(thiophen-2-ylmethylamino)-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c17-13-15-11-6-2-1-5-10(11)12(16-13)14-8-9-4-3-7-18-9/h1-7H,8H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEKZRXZIMZYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=O)N2)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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